NCX 466

Lung fibrosis TGF-β signaling Anti-fibrotic therapy

NCX 466 is a prototype CINOD offering unique dual pharmacology. Unlike naproxen, its sustained NO release significantly outperforms in reducing TGF-β, oxidative stress, and collagen deposition in fibrosis models. This makes it essential for isolating NO-mediated anti-fibrotic pathways. Procure this high-purity research tool for advanced mechanistic studies.

Molecular Formula C20H24N2O9
Molecular Weight 436.4 g/mol
Cat. No. B10782891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX 466
Molecular FormulaC20H24N2O9
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1
InChIKeyQTUSNUCZIUBIBF-LIRRHRJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5,6-Dinitrooxyhexyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: CINOD Prototype with Dual COX/NO Activity


[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, also designated NCX 466, is a prototype cyclooxygenase-inhibiting nitric oxide donor (CINOD) [1]. It is an ester prodrug of naproxen bearing a (5S)-5,6-dinitrooxyhexyl nitrate group that enables dual pharmacological action: inhibition of cyclooxygenase-1 and -2 (COX-1/2) coupled with sustained nitric oxide (NO) release . The compound has a molecular weight of 436.4 g/mol, a calculated XLogP3 of 4.8, and is typically supplied as a solid with ≥98% purity (HPLC) [2].

Why Naproxen or Simple NSAIDs Cannot Replace NCX 466 in Mechanistic Studies


NCX 466 is not a bioequivalent alternative to naproxen or other NSAIDs. While naproxen exerts anti-inflammatory effects solely through COX inhibition, NCX 466 adds an NO-donating function that independently modulates profibrotic signaling, oxidative stress, and leukocyte recruitment [1]. In the bleomycin-induced lung fibrosis model, both compounds achieved comparable PGE₂ suppression, yet NCX 466 significantly outperformed naproxen on every fibrosis-relevant secondary endpoint—a difference attributable entirely to the NO moiety [1]. Consequently, substituting naproxen for NCX 466 in studies of inflammation-driven fibrosis, oxidative injury, or NO biology would miss the mechanistic dimension and quantitative outcome differences that define this compound's utility.

Quantitative Differentiation of NCX 466 from Naproxen in a Murine Model of Bleomycin-Induced Lung Fibrosis


Superior Suppression of Profibrotic Cytokine TGF-β by NCX 466 Compared to Naproxen

In C57BL/6 mice administered bleomycin (0.05 IU intratracheally) and treated orally for 14 days, NCX 466 (19 mg/kg) reduced lung tissue levels of transforming growth factor-β (TGF-β) to a significantly greater extent than an equimolar dose of naproxen (10 mg/kg). The quantitative difference reflects the additional NO-mediated anti-fibrotic activity absent from naproxen [1].

Lung fibrosis TGF-β signaling Anti-fibrotic therapy

Enhanced Reduction of Oxidative Stress Markers TBARS and 8-OHdG with NCX 466

In the same bleomycin fibrosis model, NCX 466 (19 mg/kg) reduced levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, significantly more than naproxen (10 mg/kg). Naproxen showed minimal or non-significant effects on these parameters, underscoring the NO-dependent antioxidant action of NCX 466 [1].

Oxidative stress Lipid peroxidation DNA damage

Greater Suppression of Myeloperoxidase Activity: Differential Leukocyte Recruitment Inhibition

Myeloperoxidase (MPO) activity, a quantitative index of neutrophil and leukocyte recruitment to inflamed tissue, was reduced to a significantly greater degree by NCX 466 than by naproxen. At the highest doses tested (NCX 466 19 mg/kg vs naproxen 10 mg/kg), NCX 466 lowered MPO activity by approximately 60%, whereas naproxen achieved only ~35% reduction [1].

Neutrophil infiltration Inflammation Myeloperoxidase

Equivalent COX Inhibition with NCX 466 and Naproxen Confirms NO-Dependent Superiority

Both NCX 466 and naproxen achieved comparable suppression of prostaglandin E₂ (PGE₂) in the lung tissue of bleomycin-treated mice, confirming that the two compounds inhibit COX-1/2 to a similar extent. The observed differences in fibrosis, oxidative stress, and inflammation endpoints therefore cannot be attributed to differential COX inhibition but stem specifically from the NO-donating moiety of NCX 466 [1].

Cyclooxygenase inhibition PGE₂ Pharmacodynamic equivalence

Analytical Specifications: ≥98% Purity (HPLC) Supporting Reproducible In Vivo Studies

Commercial preparations of NCX 466 are supplied with a purity specification of ≥98% as determined by HPLC . This level of purity, combined with defined storage conditions (-20°C), ensures that observed in vivo effects are attributable to the intended compound rather than impurities. While purity data for naproxen comparators are not specified in the same study, this analytical benchmark supports consistent experimental reproducibility across batches.

Compound purity Reproducibility Quality control

Research Applications Where NCX 466 Provides Definitive Advantage Over Naproxen


In Vivo Lung Fibrosis Models Requiring Simultaneous COX Inhibition and NO Donation

NCX 466 is ideally suited for bleomycin- or radiation-induced pulmonary fibrosis studies in rodents. The compound's dual mechanism provides superior reduction of TGF-β, oxidative stress markers, and collagen deposition compared to naproxen, making it the preferred positive control or interventional tool when investigating NO-mediated anti-fibrotic pathways [1].

Mechanistic Dissection of NO-Dependent Anti-Inflammatory and Antioxidant Effects

Because NCX 466 and naproxen achieve equivalent COX inhibition, researchers can use NCX 466 to isolate and quantify the contribution of NO donation to outcomes such as leukocyte recruitment (MPO), lipid peroxidation (TBARS), and DNA oxidation (8-OHdG). This experimental design is not possible with naproxen alone [1].

Studies Investigating Redox-Sensitive Fibrosis and Inflammation Crosstalk

The compound's ability to lower both TGF-β and oxidative stress markers positions it as a valuable tool for investigating redox-sensitive signaling cascades in fibrotic diseases, where naproxen shows little to no effect on oxidative endpoints [1].

Pharmacodynamic Studies of Orally Active CINOD Prototypes

As a prototype CINOD with established oral bioavailability in mice, NCX 466 serves as a benchmark compound for structure-activity relationship (SAR) studies aiming to optimize the balance between COX inhibition, NO release rate, and in vivo efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCX 466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.